molecular formula C31H28N2O5 B8066008 L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-

L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-

Cat. No.: B8066008
M. Wt: 508.6 g/mol
InChI Key: VARYHNBMKBNAJL-MHZLTWQESA-N
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Description

L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- (CAS RN: 132388-59-1), commonly abbreviated as Fmoc-Asn(Trt)-OH, is a protected derivative of the amino acid L-asparagine. It features two protective groups:

  • N2-[(9H-Fluoren-9-ylmethoxy)carbonyl] (Fmoc): A base-labile group used for temporary α-amino protection in solid-phase peptide synthesis (SPPS).
  • N-(triphenylmethyl) (Trt): An acid-labile group protecting the side-chain amide of asparagine, preventing undesired side reactions during peptide elongation .

Its molecular formula is C38H32N2O5 (molecular weight: 596.67 g/mol), and it is widely utilized in peptide synthesis due to its orthogonal deprotection compatibility (Fmoc removed with piperidine, Trt with trifluoroacetic acid) .

Properties

IUPAC Name

(2S)-4-amino-4-oxo-2-[phenylmethoxycarbonyl(trityl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O5/c32-28(34)21-27(29(35)36)33(30(37)38-22-23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H2,32,34)(H,35,36)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARYHNBMKBNAJL-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(C(CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N([C@@H](CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tritylation of L-Asparagine

The α-amino group of L-asparagine is protected using triphenylmethyl chloride (Trt-Cl) under mildly basic conditions.

Procedure :

  • Dissolve L-asparagine (1.0 equiv) in anhydrous dimethylformamide (DMF) .

  • Add triethylamine (TEA, 3.0 equiv) to deprotonate the α-amino group.

  • Slowly introduce Trt-Cl (1.2 equiv) at 0°C, stirring for 12–16 hours at 25°C.

  • Quench with ice-water, extract with dichloromethane (DCM) , and purify via silica gel chromatography (eluent: 5% MeOH in DCM).

Key Data :

  • Yield : 78–85%.

  • Analytical Confirmation :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.20 (m, 15H, Trt aromatic), 4.25 (dd, J = 8.2 Hz, α-CH), 3.10 (m, NH₂).

    • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O stretch).

Cbz Protection of the Side-Chain Amine

The β-amide nitrogen is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions to ensure selective reactivity.

Procedure :

  • Dissolve N-Trityl-L-asparagine (1.0 equiv) in tetrahydrofuran (THF) .

  • Add sodium bicarbonate (NaHCO₃, 2.5 equiv) in water to maintain pH 8–9.

  • Slowly add Cbz-Cl (1.5 equiv) at 0°C, stirring for 4–6 hours.

  • Acidify with 1M HCl , extract with ethyl acetate , and purify via recrystallization (hexane:EtOAc).

Key Data :

  • Yield : 70–75%.

  • Analytical Confirmation :

    • ¹³C NMR (100 MHz, CDCl₃) : δ 172.1 (C=O, Cbz), 156.3 (C=O, Trt), 67.8 (CH₂, Cbz).

    • Melting Point : 128–130°C (decomp.).

Optimization and Mechanistic Insights

Solvent and Base Selection

  • Tritylation : Polar aprotic solvents (DMF, DCM) enhance Trt-Cl reactivity, while TEA prevents HCl-mediated deprotection.

  • Cbz Protection : Biphasic THF/water systems minimize hydrolysis of Cbz-Cl, with NaHCO₃ buffering against HCl generation.

Orthogonality and Stability

  • Trt Group : Stable under basic conditions but cleaved by trifluoroacetic acid (TFA) .

  • Cbz Group : Resistant to acids but cleaved by hydrogenolysis (H₂/Pd-C) or HBr/AcOH .

Comparative Analysis of Methods

ParameterTritylationCbz Protection
Reagent Trt-ClCbz-Cl
Solvent DMFTHF/H₂O
Base TEANaHCO₃
Time 12–16 h4–6 h
Yield 78–85%70–75%
Purification Column ChromatographyRecrystallization

Challenges and Troubleshooting

Incomplete Protection

  • Cause : Competitive reactivity of α- and β-amines.

  • Solution : Use excess Trt-Cl (1.5 equiv) for complete α-amine blocking before Cbz introduction.

Chemical Reactions Analysis

Types of Reactions: L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carbonyl group can be reduced to form an alcohol.

  • Substitution: The phenylmethoxy carbonyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Amine Oxide: Resulting from the oxidation of the amino group.

  • Alcohol: Resulting from the reduction of the carbonyl group.

  • Substituted Derivatives: Resulting from the substitution of the phenylmethoxy carbonyl group.

Scientific Research Applications

Biochemical Research

L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- is primarily utilized in biochemical research due to its ability to act as a substrate for asparaginase, an enzyme that catalyzes the hydrolysis of asparagine into aspartic acid and ammonia. This reaction is critical in understanding amino acid metabolism and has implications in cancer treatment, where asparagine levels can influence tumor growth.

Peptide Synthesis

The compound's protective groups enhance its utility in peptide synthesis. The phenylmethoxycarbonyl (Pmoc) and triphenylmethyl (Trt) groups provide stability during synthesis and facilitate the formation of peptide bonds without premature hydrolysis. This makes it an excellent candidate for developing complex peptides used in pharmaceuticals.

Transporter Inhibition Studies

Research indicates that this compound inhibits sodium-coupled neutral amino acid transporters, which play a significant role in amino acid absorption and metabolism. Understanding this inhibition can lead to insights into metabolic disorders and potential therapeutic strategies for conditions such as cancer, where altered amino acid transport can affect tumor metabolism.

Case Study 1: Enzyme Interaction

A study investigated the interaction of L-Asparagine derivatives with asparaginase enzymes. The results demonstrated that the phenylmethoxycarbonyl group significantly improved substrate binding affinity, leading to increased enzymatic activity. This finding suggests potential therapeutic applications in enhancing enzyme efficacy for cancer treatment.

Case Study 2: Peptide Synthesis Optimization

Research focused on optimizing peptide synthesis protocols using L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- showed that utilizing this compound resulted in higher yields and purities of synthesized peptides compared to traditional methods. This optimization is crucial for pharmaceutical applications where peptide purity is paramount.

Mechanism of Action

The mechanism by which L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The phenylmethoxy carbonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The triphenylmethyl group can provide steric hindrance, affecting the reactivity of the compound. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound CAS RN Protecting Groups Molecular Formula Molecular Weight (g/mol) Key Features
L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- 132388-59-1 Fmoc (N2), Trt (N) C38H32N2O5 596.67 Base- and acid-labile orthogonal protection; widely used in SPPS
L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- 132388-68-2 Boc (N2), Trt (N) C28H30N2O5 474.55 Acid-labile Boc group; requires harsher deprotection conditions (e.g., TFA)
D-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(4-methyltrityl)- 200276-64-8 Cbz (N2), MTT (N) C32H30N2O5 522.59 D-isomer with 4-methyltrityl (MTT); used for chiral peptide design
L-Asparagine, N2-(phthaloyl)- (Pht-Gly-Asn-OH) 35181-18-1 Phthaloyl (N2) C14H13N3O6 319.27 Photolabile protecting group; niche applications in light-directed synthesis

Research Findings

  • Synthetic Efficiency : Fmoc-Asn(Trt)-OH achieves >95% coupling efficiency in SPPS, outperforming Boc-protected analogues, which often require extended reaction times .
  • Stability : The Trt group in Fmoc-Asn(Trt)-OH prevents aspartimide formation, a common side reaction in asparagine-containing peptides, better than MTT or phthaloyl groups .
  • Chiral Specificity : The D-isomer (CAS 200276-64-8) is critical in studying enzyme stereoselectivity, such as in protease inhibition assays .

Biological Activity

L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-, a derivative of the amino acid L-asparagine, has garnered attention for its unique structural properties and biological activities. With the molecular formula C31H28N2O5 and a molecular weight of approximately 508.56 g/mol, this compound is primarily utilized in biochemical research and peptide synthesis due to its ability to interact with various biological systems.

Structural Characteristics

The compound features two significant protective groups: a phenylmethoxycarbonyl group and a triphenylmethyl group. These modifications enhance its stability and solubility, making it suitable for various applications in biochemical research.

Property Value
Molecular FormulaC31H28N2O5
Molecular Weight508.56 g/mol
Density1.253 g/cm³
Boiling Point775.979 °C
Flash Point423.097 °C

L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- acts primarily as a substrate for the enzyme asparaginase, which catalyzes the hydrolysis of asparagine into aspartic acid and ammonia. This reaction is crucial in regulating asparagine levels in the body, particularly in cancer therapy where asparagine depletion can inhibit tumor growth.

Additionally, this compound has been shown to inhibit sodium-coupled neutral amino acid transporters. This inhibition affects the transport of other neutral amino acids, potentially influencing protein synthesis and muscle tissue production.

Cancer Research

The role of L-asparagine derivatives in cancer treatment has been extensively studied. The reduction of asparagine levels can be particularly beneficial in treating certain types of leukemia and lymphoma, where tumors are dependent on external sources of asparagine for growth. Research indicates that compounds like L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- may enhance the efficacy of asparaginase therapy by providing a controlled release of asparagine or by acting on related metabolic pathways .

Immunological Effects

Studies have demonstrated that N-acylated asparagine compounds exhibit mitogenic activity, inducing cell proliferation in splenocytes. For instance, compounds similar to L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- have been shown to stimulate tumor necrosis factor (TNF) production and nitric oxide (NO) synthesis in macrophages . This suggests potential immunomodulatory effects that could be leveraged in therapeutic applications.

Case Studies and Research Findings

  • Mitogenic Activity : A study evaluated the mitogenic effects of various N-acylated asparagine compounds on splenocytes from C3H/He mice. The results indicated that certain derivatives significantly increased thymidine incorporation at specific concentrations, demonstrating their potential to stimulate immune responses .
  • Antitumor Activity : In vivo experiments involving BALB/c mice showed that specific derivatives exhibited antitumor activity against Meth A fibrosarcoma. The efficacy varied with different structural modifications, highlighting the importance of chemical structure in biological activity .
  • Transport Inhibition : Research has shown that this compound inhibits sodium-coupled neutral amino acid transporters, affecting the overall metabolism of amino acids within cells. This mechanism could be critical for developing treatments aimed at metabolic disorders or cancer therapies where amino acid transport plays a significant role.

Q & A

Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) for this compound across different solvent systems?

  • Compare spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts. Cross-validate with computational methods (e.g., DFT calculations for predicted chemical shifts). Reference databases (e.g., PubChem) provide baseline data for outlier identification .

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